molecular formula C12H19NO2S B4554321 N,N-diethyl-1-(3-methylphenyl)methanesulfonamide

N,N-diethyl-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4554321
M. Wt: 241.35 g/mol
InChI Key: GLJGSSXTIIPVMJ-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(3-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.11365002 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformation and Spectroscopic Studies

A DFT quantum chemical investigation on N,N-diethyl-1-(3-methylphenyl)methanesulfonamide and related compounds highlighted their molecular conformation, NMR chemical shifts, and vibrational transitions. This study provides a deep understanding of the compound's structural and electronic properties, which is crucial for its application in various scientific domains (Karabacak, Cinar, & Kurt, 2010).

Synthesis and Chemical Reactions

Research has also explored new synthetic routes to vinyl fluorides using related methanesulfonamide compounds, demonstrating the versatility of these chemicals in organic synthesis. This approach provides a two-step route to vinyl fluorides, showcasing the compound's utility in the synthesis of complex organic molecules (Mccarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990).

Antibacterial Activity

The synthesis and characterization of new sulfonamide derivatives and their metal complexes, including their antibacterial activity, have been investigated. This research underscores the potential of this compound derivatives as antimicrobial agents, offering new avenues for the development of antibacterial compounds (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Pharmaceutical Applications

In the pharmaceutical domain, certain methanesulfonamide compounds have been studied for their potential as class III antiarrhythmic agents. These studies highlight the role of these compounds in modulating cardiac electrophysiologic parameters, contributing to the development of new therapeutic agents for arrhythmias (Connors, Dennis, Gill, & Terrar, 1991).

Environmental and Analytical Chemistry

Methanesulfonic acid, closely related to this compound, plays a significant role in the biogeochemical cycling of sulfur. Its metabolism by aerobic bacteria as a sulfur source but not by anaerobes for energy generation underlines its environmental significance (Kelly & Murrell, 1999).

Properties

IUPAC Name

N,N-diethyl-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-4-13(5-2)16(14,15)10-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJGSSXTIIPVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.